This group readily participates in click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) []. CuAAC is a powerful technique for forming stable triazole linkages between molecules. These linkages are highly specific and occur efficiently under mild reaction conditions, making them ideal for bioconjugation applications [].
The PEG spacer in Propargyl-PEG10-t-butyl ester offers several advantages:
One of the primary applications of Propargyl-PEG10-t-butyl ester in scientific research is bioconjugation. By reacting the propargyl group with an azide-tagged biomolecule (e.g., proteins, antibodies, drugs), a stable triazole linkage is formed, creating a new conjugate [, ]. This approach allows researchers to attach various functionalities to biomolecules for diverse applications, including:
Additionally, the t-butyl ester group in Propargyl-PEG10-t-butyl ester serves as a protecting group for the carboxylic acid functionality. This allows for controlled deprotection under acidic conditions, enabling further modifications of the conjugate if needed [].
Propargyl-PEG10-t-butyl ester consists of three key parts:
The primary application of Propargyl-PEG10-t-butyl ester is its reaction with azide-containing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction efficiently forms a stable triazole linkage between the propargyl and azide groups [].
Balanced equation:
R-N=N=N + CH≡C-CH2-PEG10-O-C(CH3)3 -> R-N=N-CH=CH-CH2-PEG10-O-COOH (R represents the azide-containing molecule) []
The t-butyl ester group can be removed under acidic conditions to generate the free carboxylic acid. This allows for further conjugation with other functional groups using standard coupling techniques [].
Propargyl-PEG10-t-butyl ester doesn't have a direct biological effect. Its mechanism of action relies on the Click Chemistry reaction. The alkyne group reacts with azides to form a covalent triazole linkage, effectively tethering two molecules together []. The PEG spacer provides flexibility and reduces steric hindrance between the linked molecules.
Propargyl-PEG10-t-butyl ester is primarily utilized in Click Chemistry, particularly through the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the formation of stable covalent bonds between the propargyl group and azide-containing molecules, enabling the development of complex biomolecular constructs. The terminal alkyne group serves as an effective handle for these reactions, allowing for precise modifications and conjugations .
The biological activity of Propargyl-PEG10-t-butyl ester is largely attributed to its role in bioconjugation and drug delivery systems. By facilitating the attachment of therapeutic agents to targeting ligands, this compound enhances the efficacy of drugs while reducing potential toxicity. Its ability to improve solubility and circulation time in biological systems makes it a valuable tool in pharmaceutical research .
The synthesis of Propargyl-PEG10-t-butyl ester typically involves several steps:
This multi-step process ensures that the final product retains its functional groups for subsequent reactions.
These compounds highlight various functionalities that can be utilized in specific applications, making Propargyl-PEG10-t-butyl ester unique due to its combination of a propargyl group with a t-butyl ester, which enhances stability and solubility while facilitating Click Chemistry reactions .
Interaction studies involving Propargyl-PEG10-t-butyl ester focus on its reactivity with azide-bearing compounds. These studies often assess the efficiency of CuAAC reactions, evaluating factors such as reaction kinetics, yield, and specificity. Such investigations are essential for optimizing conditions for bioconjugation processes and improving the design of drug delivery systems .
Propargyl-PEG10-t-butyl ester represents a specialized polyethylene glycol derivative containing a propargyl functional group and a tert-butyl protected carboxyl terminus [1] [2] [3]. The compound exhibits a molecular weight of 580.7 grams per mole with the molecular formula C28H52O12, incorporating ten ethylene oxide units within its polyethylene glycol backbone [1] [2]. The synthetic approach to this compound involves sophisticated methodologies that ensure precise control over molecular architecture and functional group placement.
The primary synthetic strategy employs a convergent approach where the polyethylene glycol chain is first assembled through controlled elongation techniques, followed by terminal functionalization with propargyl and tert-butyl ester groups [4] [5]. The propargyl group serves as a reactive handle for copper-catalyzed azide-alkyne cycloaddition reactions, enabling the formation of stable triazole linkages with azide-bearing compounds or biomolecules [1] [3]. The tert-butyl protected carboxyl group provides acid-labile protection that can be selectively removed under acidic conditions while maintaining the integrity of other functional groups [4] [9].
The construction of the polyethylene glycol backbone requires precise control over chain length to achieve monodisperse products. Modern synthetic approaches employ iterative coupling strategies that avoid the polydispersity associated with traditional polymerization methods [5] [6] [16]. The stepwise elongation process typically begins with a protected starting material that undergoes repeated cycles of deprotection and coupling reactions.
A highly effective methodology utilizes base-labile protecting groups such as phenethyl groups, which enables one-pot deprotection and coupling procedures [6] [16]. This approach significantly reduces the number of synthetic steps compared to traditional acid-labile protecting group strategies that require separate deprotection, deprotonation, and coupling steps in multiple reaction vessels [6] [16]. Each elongation cycle incorporates tetraethylene glycol units through Williamson ether synthesis conditions, allowing for precise control over the final chain length [5] [8].
The iterative process employs oligoethylene glycol macrocyclic sulfates as electrophilic building blocks, which react efficiently with polyethylene glycol terminal hydroxyl groups [5] [8]. This strategy eliminates the need for activating groups during the elongation process and reduces the overall number of synthesis steps [5] [8]. The tetraethylene glycol macrocyclic sulfate serves as both the elongation unit and the activation moiety, streamlining the synthetic sequence [5] [8].
Elongation Method | Advantages | Disadvantages |
---|---|---|
Base-labile Protection | One-pot procedure, reduced steps | Limited protecting group options |
Acid-labile Protection | Well-established methodology | Multiple reaction vessels required |
Macrocyclic Sulfate | No protecting groups needed | Specialized reagent synthesis |
The bidirectional iterative coupling route offers additional advantages by utilizing the same monomer in each elongation cycle [6]. This approach facilitates the use of excess monomer to drive reactions to completion while enabling easy removal of unreacted starting material due to significant molecular weight differences [6]. For longer polyethylene glycol chains exceeding sixty ethylene oxide units, alternative routes employing two orthogonal protecting groups become preferred to efficiently double the chain length in three synthetic steps [6].
The tert-butyl ester serves as a critical protecting group for the carboxyl functionality in Propargyl-PEG10-t-butyl ester, providing stability under basic conditions while remaining susceptible to acidic deprotection [4] [9] [10]. The tert-butyl group ranks among the most powerful protecting groups for masking carboxylic acids due to its steric hindrance and electronic properties [9] [10]. This protection strategy enables selective manipulation of other functional groups without compromising the carboxyl terminus.
The installation of tert-butyl protection typically involves esterification reactions using tert-butyl acetate in the presence of perchloric acid, achieving yields of approximately seventy percent [4]. Alternative methods employ tert-butyl dicarbonate under basic conditions with catalytic amounts of 4-dimethylaminopyridine, providing higher yields of eighty-seven percent [4]. The choice of protection method depends on the substrate sensitivity and compatibility with other functional groups present in the molecule.
Deprotection of tert-butyl esters requires carefully controlled acidic conditions to prevent unwanted side reactions [9] [10] [11]. Trifluoroacetic acid represents the most commonly employed deprotecting reagent, providing clean removal of the tert-butyl group while maintaining compatibility with most organic functional groups [9] [10]. Alternative mild deprotection methods utilize zinc bromide in methylene chloride, offering gentler conditions for acid-sensitive substrates [10]. Ytterbium triflate catalyzed deprotection provides selective removal of tert-butyl esters in the presence of other protecting groups, demonstrating remarkable chemoselectivity [11].
Deprotection Method | Reaction Conditions | Selectivity | Yield |
---|---|---|---|
Trifluoroacetic acid | Room temperature, 1-3 hours | Good | 85-95% |
Zinc bromide | Methylene chloride, mild heating | Excellent | 80-90% |
Ytterbium triflate | Catalytic, 50°C | Outstanding | 90-98% |
The deprotection kinetics follow a predictable order based on the electronic and steric environment of the protecting group [9]. Tert-butyl esters demonstrate faster deprotection rates compared to tert-butyl carbonates and tert-butyl ethers, reflecting the increased electrophilicity of the carbonyl carbon [9]. This differential reactivity enables selective deprotection in molecules containing multiple tert-butyl protected functional groups [9] [11].
The purification of Propargyl-PEG10-t-butyl ester requires sophisticated chromatographic techniques to achieve the high purity levels necessary for subsequent applications [17] [18] [19]. Size exclusion chromatography serves as the primary separation technique, exploiting the hydrodynamic radius differences between the target compound and synthetic impurities [17] [18]. This method effectively removes low molecular weight byproducts, unreacted starting materials, and buffer components from the reaction mixture [17] [18].
Ion exchange chromatography provides complementary separation capabilities based on charge density differences [17] [18]. The polyethylene glycol chain shields surface charges, altering the effective charge density and enabling separation of positional isomers with identical molecular weights [17] [18]. Cation exchange chromatography using materials such as Sartobind S membranes demonstrates particular effectiveness for polyethylene glycol derivative purification [18]. The membrane format offers enhanced mass transfer coefficients at elevated flow rates, improving both binding capacity and resolution [18].
Hydrophobic interaction chromatography serves as a valuable supplementary technique for compounds that prove challenging to purify by ion exchange methods [17] [19]. This approach exploits weak hydrophobic interactions between the polyethylene glycol chain and hydrophobic stationary phases [17]. Although hydrophobic interaction chromatography exhibits relatively lower capacity and resolution compared to ion exchange methods, it provides orthogonal selectivity that enhances overall purification efficiency [17].
Reverse phase chromatography enables analytical scale separation and characterization of polyethylene glycol derivatives [17] [21]. This technique proves particularly valuable for identifying positional isomers and determining the sites of functionalization [17] [21]. The separation relies on differences in hydrophobicity between various structural isomers, providing detailed compositional analysis [17] [21].
Chromatographic Method | Separation Principle | Primary Application | Resolution |
---|---|---|---|
Size Exclusion | Hydrodynamic radius | Molecular weight separation | Moderate |
Ion Exchange | Charge density | Isomer separation | High |
Hydrophobic Interaction | Hydrophobicity | Orthogonal purification | Moderate |
Reverse Phase | Polarity differences | Analytical characterization | High |
Advanced purification strategies employ ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry for comprehensive quality assessment [20] [23]. This approach enables simultaneous evaluation of multiple critical quality attributes including average molecular weight, polydispersity, and degree of functionalization [20] [23]. Mathematical models based on the logarithmic relationship between degree of polymerization and retention time facilitate rapid component identification [20] [23].
Quality control protocols incorporate steric exclusion chromatography for large molecule purification, utilizing polyethylene glycol-mediated steric exclusion at hydrophilic surfaces [22]. This method achieves selective retention based on molecular size without requiring direct chemical interactions between the stationary phase and target molecules [22]. Elution occurs through polyethylene glycol concentration reduction, providing gentle conditions that preserve product integrity [22].
Nuclear magnetic resonance spectroscopy provides the most comprehensive analytical tool for characterizing Propargyl-PEG10-t-butyl ester structure and purity [25] [26] [30]. Proton nuclear magnetic resonance analysis reveals distinct spectroscopic signatures for each functional group within the molecule, enabling precise structural confirmation and quantitative analysis [25] [26] [30]. The polyethylene glycol backbone generates characteristic resonances that facilitate molecular weight determination and purity assessment [26] [30].
The propargyl group exhibits distinctive spectroscopic features in proton nuclear magnetic resonance spectra, with the terminal alkyne proton appearing as a characteristic triplet around 2.5 parts per million [25] [27]. The methylene protons adjacent to the alkyne function resonate at approximately 4.1 parts per million, providing clear identification of the propargyl functionality [25]. These signals demonstrate coupling patterns consistent with the alkyne substitution pattern and enable quantitative determination of propargyl incorporation [25] [27].
The polyethylene glycol chain produces complex multipicity patterns due to carbon-13 satellite peaks arising from natural abundance carbon-13 coupling [26] [30]. The main methylene resonance appears as a complex multiplet centered around 3.6 parts per million, flanked by carbon-13 coupled peaks at 3.47 and 3.82 parts per million [26] [30]. These satellite peaks represent exactly 1.1 percent of the main peak integration, corresponding to the natural abundance of carbon-13 [26] [30]. Proper recognition and interpretation of these carbon-13 coupling effects proves essential for accurate molecular weight calculations [26] [30].
The tert-butyl ester protection generates a characteristic singlet at approximately 1.4 parts per million corresponding to the nine equivalent methyl protons [4] [9]. The methylene protons adjacent to the ester carbonyl typically resonate around 4.2 parts per million, shifted downfield due to the electron-withdrawing nature of the carbonyl group [26]. Integration ratios between the tert-butyl signal and polyethylene glycol resonances provide quantitative measures of functionalization efficiency [26].
Functional Group | Chemical Shift (ppm) | Multiplicity | Integration |
---|---|---|---|
Propargyl C≡C-H | 2.5 | Triplet | 1H |
Propargyl CH₂ | 4.1 | Doublet | 2H |
PEG CH₂-O | 3.6 | Multiplet | ~40H |
t-Butyl CH₃ | 1.4 | Singlet | 9H |
Ester CH₂ | 4.2 | Triplet | 2H |
Advanced nuclear magnetic resonance techniques employ carbon-13 decoupled pulse sequences to simplify spectral interpretation by eliminating carbon-13 satellite peaks [26] [30]. This approach clarifies peak assignments and improves integration accuracy for quantitative analysis [26] [30]. Two-dimensional nuclear magnetic resonance experiments provide additional structural confirmation through correlation spectroscopy that establishes connectivity patterns between functional groups [25] [27].
Molecular weight determination through nuclear magnetic resonance requires careful comparison of terminal group integrations with repeating unit signals [26] [30]. The most accurate approach compares terminal methyl group integration with carbon-13 coupled methylene peaks rather than the main polyethylene glycol resonance [26] [30]. This method accounts for the carbon-13 satellite contribution and provides molecular weight values consistent with mass spectrometric and size exclusion chromatography measurements [26] [30].
Mass spectrometry provides definitive molecular weight determination and structural confirmation for Propargyl-PEG10-t-butyl ester through multiple ionization techniques [33] [34] [35]. Matrix-assisted laser desorption ionization time-of-flight mass spectrometry serves as the primary method for polyethylene glycol derivative analysis, offering high resolution sufficient to resolve individual oligomers within the polydisperse sample [34] [36] [37]. The technique enables observation of each polymer chain length with mass differences corresponding to ethylene oxide units of 44 daltons [36] [37].
Electrospray ionization mass spectrometry provides complementary analytical capabilities, particularly for lower molecular weight polyethylene glycol derivatives [33] [35]. The technique generates multiply charged ions that facilitate analysis of higher molecular weight species within the mass range limitations of quadrupole instruments [35]. However, the presence of multiple alkali metal adducts can complicate spectral interpretation and reduce analytical precision [26] [33].
Sample preparation for matrix-assisted laser desorption ionization analysis requires optimization of matrix selection and cationization agent concentration [36] [37]. Alpha-cyano-4-hydroxycinnamic acid serves as the preferred matrix for polyethylene glycol analysis, providing efficient energy transfer and minimal background interference [36] [37]. Sodium trifluoroacetate functions as the optimal cationization agent, promoting consistent sodium adduct formation across the molecular weight distribution [36] [37].
The mass spectrometric analysis reveals detailed compositional information including average molecular weight, polydispersity index, and structural heterogeneity [33] [34] [36]. Peak spacing of 44 daltons confirms the ethylene glycol repeat unit structure and validates sample purity [36] [37]. The relative intensities of different oligomer peaks provide quantitative measures of molecular weight distribution that correlate with nuclear magnetic resonance integration ratios [33] [26].
Mass Spectrometry Method | Ionization Mode | Mass Range | Resolution |
---|---|---|---|
MALDI-TOF | Positive ion | Up to 35,000 Da | High |
ESI-MS | Multiple charging | Limited by m/z | Moderate |
Ion Mobility-TOF | Gas phase separation | Enhanced by IM | Very High |
UHPLC-Q-TOF | Liquid chromatography | Broad range | Excellent |
Advanced mass spectrometric approaches employ ion mobility separation coupled with time-of-flight detection to enhance analytical capabilities [35]. This technique provides additional separation dimensions based on collision cross-section differences, enabling differentiation of structural isomers with identical molecular weights [35]. The combination of liquid chromatography with quadrupole time-of-flight mass spectrometry offers comprehensive characterization including molecular weight distribution, end group analysis, and impurity identification [20] [23].